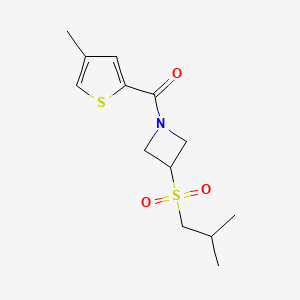
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone
説明
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a small-molecule compound featuring an azetidine (four-membered nitrogen-containing ring) core substituted with an isobutylsulfonyl group and linked to a 4-methylthiophen-2-yl moiety via a methanone bridge. This structure combines conformational rigidity from the azetidine ring with the electronic and steric effects of the sulfonyl and thiophenyl groups.
特性
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c1-9(2)8-19(16,17)11-5-14(6-11)13(15)12-4-10(3)7-18-12/h4,7,9,11H,5-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZBQOZLGUYCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)S(=O)(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring and a thiophene moiety, which are significant for its biological activity. The isobutylsulfonyl group enhances reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit tubulin assembly, similar to other colchicine-binding site inhibitors (CBSIs). This inhibition can lead to antiproliferative effects on cancer cells.
Antiproliferative Effects
Research indicates that compounds with similar structures exhibit significant antiproliferative activities. For instance, studies have shown that related azetidine derivatives can demonstrate IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells. This suggests that this compound may also possess notable anticancer properties.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. Enzyme inhibition studies are critical for understanding how the compound interacts with biological pathways. Preliminary findings suggest potential inhibition of key enzymes involved in cancer progression and inflammation, although specific data on this compound is limited.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylquinoline | Quinoline core | Antimicrobial, Anticancer |
| Isobutylsulfonamide | Sulfonamide group | Antibacterial |
| 4-Methylpyridine | Pyridine core | Neuroactive properties |
The unique combination of the azetidine and thiophene structures in this compound potentially enhances its biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of azetidine derivatives, including those similar to this compound. These studies typically involve:
- Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity.
- Biological Assays : In vitro assays assessing cell viability, enzyme inhibition, and interaction with biological targets.
- Structure-Activity Relationships (SAR) : Investigating how structural modifications affect biological activity.
類似化合物との比較
Comparison with Similar Compounds
To contextualize the properties of (3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone, a comparative analysis with structurally related azetidinyl methanone derivatives is provided below. Key differences in substituents, physicochemical properties, and biological relevance are highlighted.
Structural Analogues
Key Comparative Insights
Sulfonyl Group Variations The cyclohexylsulfonyl analogue () exhibits higher molecular weight (327.5 vs. target compound’s ~325.4*) and greater lipophilicity due to the bulky cyclohexyl group. This may enhance hydrophobic interactions in binding pockets but reduce aqueous solubility.
Backbone Flexibility The propan-1-one chain in ’s compound adds conformational flexibility, which might reduce target binding specificity compared to the rigid methanone linkage in the target compound .
Azetidine Modifications AZD1979 () incorporates a spiro-oxetanylazetidinyl moiety, which reduces ring strain and enhances metabolic stability compared to non-spiro azetidines. This suggests that substituents on the azetidine ring (e.g., sulfonyl groups) in the target compound may influence its metabolic fate, though direct data are lacking .
Electronic and Steric Effects The 4-methylthiophenyl group in the target compound and its analogues (–10) contributes to π-π stacking interactions in biological systems.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The isobutylsulfonyl group in the target compound likely offers intermediate lipophilicity between the cyclohexyl (more lipophilic) and methoxyphenyl (more polar) analogues.
- Metabolism : Sulfonyl groups are generally resistant to oxidative metabolism, but the azetidine ring’s strain may predispose it to ring-opening reactions, as seen in spiro-azetidine systems ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


